molecular formula C15H17ClN2O3 B1501428 Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate CAS No. 1193386-52-5

Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate

Cat. No.: B1501428
CAS No.: 1193386-52-5
M. Wt: 308.76 g/mol
InChI Key: UKGWPSXLRJPKIP-UHFFFAOYSA-N
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Description

Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 5-chlorobenzo[d]oxazol-2-yl group and at the 4-position with an ethyl ester. The benzo[d]oxazole moiety consists of a fused benzene and oxazole ring system, with a chlorine atom at the 5-position contributing electron-withdrawing effects.

Properties

IUPAC Name

ethyl 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-2-20-14(19)10-5-7-18(8-6-10)15-17-12-9-11(16)3-4-13(12)21-15/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGWPSXLRJPKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673759
Record name Ethyl 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193386-52-5
Record name Ethyl 1-(5-chloro-2-benzoxazolyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193386-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, chemical properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

This compound is characterized by its molecular formula C13H13ClN2O3C_{13}H_{13}ClN_{2}O_{3} and a molecular weight of approximately 280.71 g/mol. It appears as a white crystalline solid at room temperature .

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with chlorobenzo[d]oxazole intermediates. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts during the reaction process .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. The compound has shown significant activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. For instance, minimum inhibitory concentrations (MICs) were reported as low as 0.5 μg/mL against resistant strains, indicating strong antimicrobial potential .

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of essential bacterial enzymes and disruption of cell wall synthesis. This compound may also interfere with the type III secretion system in pathogenic bacteria, which is crucial for their virulence .

Study on Antituberculosis Activity

In a controlled study focusing on the antituberculosis activity of piperidine derivatives, this compound was included among several compounds tested for efficacy against M. tuberculosis. Results indicated that this compound exhibited comparable activity to standard treatments, suggesting its potential as a lead compound for further development in tuberculosis therapy .

Cytotoxicity Assessment

A cytotoxicity assessment was conducted to evaluate the safety profile of this compound. The compound demonstrated selective toxicity towards cancer cell lines while showing minimal effects on normal human cells, highlighting its potential as an anticancer agent .

Data Table: Biological Activity Overview

Activity Type Target Organism/Cell Line MIC (μg/mL) Notes
AntimicrobialM. tuberculosis0.5Effective against resistant strains
CytotoxicityCancer cell lines>50Selective toxicity observed
Type III Secretion InhibitionPathogenic bacteriaNot specifiedImpacts virulence factor secretion

Scientific Research Applications

Biological Activities

Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate has been studied for its various biological activities, which include:

1. Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit antimicrobial properties. Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine derivatives have shown effectiveness against a range of bacteria and fungi, making them candidates for further exploration in antibiotic development.

2. Anticancer Potential:
Studies have suggested that piperidine derivatives can inhibit cancer cell proliferation. Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine derivatives are being investigated for their ability to induce apoptosis in cancer cells, particularly in breast and colon cancers .

3. Neuropharmacological Effects:
This compound may influence neurotransmitter systems, showing potential as an anxiolytic or antidepressant agent. Its structure suggests possible interactions with serotonin and dopamine receptors, warranting further pharmacological studies .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

1. Drug Development:
Due to its promising biological activities, this compound is being explored in drug discovery programs aimed at developing new treatments for infections and cancers.

2. Research Tool:
As a chemical probe, it aids in understanding the biological mechanisms of diseases related to its target pathways, particularly in neuropharmacology and oncology.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine derivatives could reduce the viability of breast cancer cells by inducing apoptosis through caspase activation pathways. This highlights its potential role in cancer therapeutics .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under both acidic and basic conditions to yield carboxylic acid derivatives:

Condition Product Yield Analytical Data
Acidic (HCl, H₂O)1-(5-Chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid85%NMR (DMSO-d₆): δ 12.1 (COOH), 3.9–4.2 (piperidine-H)
Basic (NaOH, EtOH)Sodium 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate78%IR: 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (COO⁻)

Optimal yields require reflux conditions (80–100°C) and catalytic phase-transfer agents. The reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl attacked by hydroxide or water .

Nucleophilic Substitution at Piperidine

The piperidine nitrogen participates in alkylation and arylation reactions. For example:

Reaction with 2-Bromoethanol

Reagent Product Yield Conditions
2-Bromoethanol, K₂CO₃Ethyl 1-(5-chloro-2-(2-hydroxyethyl)benzo[d]oxazol-2-yl)piperidine-4-carboxylate62% DMF, RT, 6 hr

Characterization data includes ESI-MS (m/z 361.2 [M+H]⁺) and ¹H-NMR signals at δ 3.79 (methylene-H) . Steric hindrance from the benzo[d]oxazole moiety reduces reactivity compared to unsubstituted piperidines .

Ring-Opening Reactions

Under strong acidic conditions (e.g., H₂SO₄), the benzo[d]oxazole ring undergoes cleavage:

Reagent Product Application
H₂SO₄ (conc.)5-Chloro-2-aminophenol + Piperidine derivativeIntermediate for antimicrobials

This reaction is critical for generating fragments used in synthesizing carboxamide derivatives with MIC values as low as 7.8 µg/ml against Staphylococcus and Candida albicans .

Functional Group Interconversion

The ester group is convertible to amides via intermediate acid chlorides:

Stepwise Synthesis

  • Thionyl Chloride Treatment :

    • Product: 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidine-4-carbonyl chloride

    • Conditions: SOCl₂, toluene, 50°C, 1 hr

  • Amidation :

    • Reagents: Primary/secondary amines (e.g., 4-chlorobenzylamine)

    • Yield: 51–70%

    • Example: N-(4-Chlorobenzyl)-1-(6-methoxybenzo[d]oxazol-2-yl)-N-methylpiperidin-4-amine (MIC = 7.8 µg/ml)

Pharmacological Modifications

The compound serves as a precursor for P2Y₁₄ receptor antagonists and antimicrobial agents:

Modification Biological Activity Key Data
Bridged piperidine derivativesP2Y₁₄R antagonism (IC₅₀ = 7.96 nM) 3-fold higher affinity than PPTN
Carboxamide derivativesAntifungal (MIC = 7.8 µg/ml) Active against Aspergillus niger

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and HCl.

  • Photodegradation : UV exposure (254 nm) leads to benzo[d]oxazole ring rearrangement .

Comparison with Similar Compounds

Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate

  • Structure : A thiazole ring (5-membered, sulfur and nitrogen) substituted with chlorine at position 2 is linked via a methyl group to the piperidine.
  • Key Differences :
    • The thiazole ring (vs. benzoxazole) reduces aromatic bulk and introduces sulfur, which may alter electronic properties and hydrogen-bonding capacity.
    • Molecular weight: 288.79 g/mol; XLogP3: 2.5 (indicative of moderate lipophilicity) .

Ethyl 1-(2-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate

  • Structure : A benzo[d][1,3]dioxin moiety (fused benzene and dioxane rings) is connected via an ethyl chain to the piperidine.
  • The ethyl linker increases conformational flexibility, which may reduce target specificity but improve pharmacokinetic profiles .
  • Applications : Likely used in CNS drug development due to the dioxin group’s resemblance to neurotransmitter scaffolds .

Ethyl 4-(7-Chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate

  • Structure : A seven-membered benzoxazepine ring with a chlorine substituent and ketone group is fused to the piperidine.
  • The ketone group introduces polarity, lowering LogP compared to the target compound .
  • Applications : Benzoxazepines are explored in oncology and inflammation, suggesting this analog’s relevance in kinase inhibitor design .

Ethyl 1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate

  • Structure : A dioxopyrrolidinyl group substituted with a 3-chlorophenyl ring is attached to the piperidine.
  • The 3-chlorophenyl group provides a distinct electronic profile compared to the benzoxazole’s fused system .
  • Applications: Pyrrolidinones are prevalent in anticonvulsants and antidepressants, hinting at neurological applications .

Ethyl 1-(Benzo[d]oxazol-2-yl)piperidine-4-carboxylate (Non-chlorinated Analog)

  • Structure : Lacks the 5-chloro substitution on the benzoxazole ring.
  • Lower molecular weight and altered LogP compared to the chlorinated derivative .
  • Applications: Non-chlorinated benzoxazoles are used in fluorescent probes or antimicrobial agents, highlighting the chlorine’s role in tuning bioactivity .

Key Findings and Implications

  • Heterocycle Impact : Thiazole and benzoxazole derivatives exhibit distinct electronic profiles, influencing their suitability for specific targets (e.g., thiazoles in antivirals vs. benzoxazoles in kinase inhibitors) .
  • Synthetic Utility : The target compound’s ethyl ester group facilitates further derivatization, as seen in intermediates for umeclidinium bromide synthesis .

Preparation Methods

Synthesis of 5-chlorobenzo[d]oxazole Intermediate

The key intermediate, 5-chlorobenzo[d]oxazole, is synthesized through halogenation and cyclization steps starting from substituted phenol derivatives. While direct literature on 5-chlorobenzo[d]oxazole preparation is limited, analogous methods for 5-bromo derivatives provide a valuable framework, which can be adapted for chlorine substitution.

  • Step 1: Formation of Potassium 5-chlorobenzo[d]oxazole-2-thiolate

    This step involves reacting 2-amino-4-chlorophenol with potassium ethyl xanthate in pyridine under reflux conditions for extended periods (e.g., 12 hours). The reaction mixture is then acidified and extracted to isolate the potassium 5-chlorobenzo[d]oxazole-2-thiolate salt.

  • Step 2: Chlorination to 5-chloro-2-chlorobenzo[d]oxazole

    The thiolate salt is treated with thionyl chloride under reflux to replace the thiolate group with a chlorine atom at the 2-position, yielding 5-chloro-2-chlorobenzo[d]oxazole.

Coupling with Piperidine-4-carboxylate

The next critical step is the nucleophilic substitution of the 2-chlorobenzo[d]oxazole with a piperidine-4-carboxylate ester. This step forms the ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate.

  • Reagents and Conditions:

    • 5-chloro-2-chlorobenzo[d]oxazole (or brominated analog as a precedent)
    • Ethyl piperidine-4-carboxylate (or methyl ester analog)
    • Potassium carbonate as a base
    • N,N-dimethylformamide (DMF) as solvent
    • Heating under reflux for approximately 20-24 hours to ensure completion
  • Mechanism:

    The nitrogen atom on the piperidine ring acts as a nucleophile, displacing the chlorine atom at the 2-position of the benzo[d]oxazole ring via nucleophilic aromatic substitution.

Summary Table of Preparation Steps

Step Reactants/Intermediates Conditions Product Yield/Notes
1 2-amino-4-chlorophenol + potassium ethyl xanthate Pyridine, reflux 12 h Potassium 5-chlorobenzo[d]oxazole-2-thiolate Isolated by acidification and extraction
2 Potassium 5-chlorobenzo[d]oxazole-2-thiolate + thionyl chloride Reflux 4 h 5-chloro-2-chlorobenzo[d]oxazole Concentration to isolate product
3 5-chloro-2-chlorobenzo[d]oxazole + ethyl piperidine-4-carboxylate + K2CO3 DMF, reflux 20-24 h This compound Purification by extraction and crystallization

Comparative Analysis with Related Compounds

Studies on similar benzo[d]oxazole derivatives substituted at the 5-position with halogens (bromo, chloro) demonstrate:

Feature 5-Bromo Derivative 5-Chloro Derivative
Reactivity in nucleophilic substitution Slightly higher due to better leaving group Slightly lower, requiring longer reaction times
Synthetic accessibility Well-documented methods available Methods adapted from bromo analogs
Stability Comparable under standard conditions Comparable

Q & A

Basic: What are the key synthetic routes for Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate?

The synthesis typically involves coupling a piperidine-4-carboxylate derivative with a halogenated benzo[d]oxazole moiety. For example, ethyl isonipecotate (ethyl piperidine-4-carboxylate) can react with a halogenated electrophile like 5-chlorobenzo[d]oxazol-2-yl bromide under nucleophilic substitution conditions. Optimization of the base (e.g., organic bases like triethylamine) and solvent (polar aprotic solvents such as DMF or acetonitrile) is critical to enhance reactivity and yield. Similar methodologies are described in patent processes for analogous piperidine derivatives .

Basic: How can reaction conditions be optimized for the synthesis of this compound?

Key parameters include:

  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while protic solvents (e.g., ethanol) may be used for recrystallization.
  • Catalysts : Use of LDA (lithium diisopropylamide) or similar strong bases can facilitate deprotonation and nucleophilic attack, as seen in the synthesis of related quinuclidinium intermediates .
  • Reaction monitoring : TLC or LC-MS ensures reaction completion before work-up.

Advanced: How is X-ray crystallography employed to resolve the compound’s structure?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation in solvents like methanol/water mixtures.
  • Data collection with synchrotron or Cu-Kα radiation sources.
  • Structure solution via direct methods and refinement with SHELXL, accounting for disorder (common in flexible piperidine rings) and hydrogen bonding interactions. SHELX’s robustness in handling small-molecule data is well-documented .

Advanced: How is mass spectrometry (MS) data interpreted for structural confirmation?

High-resolution MS (HRMS) with ESI+ ionization provides precise molecular ion ([M+H]+) matching. For example, a compound with molecular formula C₁₅H₁₆ClN₂O₃ would show [M+H]+ at m/z 307.0845. Fragmentation patterns (e.g., loss of COOEt or Cl-substituted benzooxazole) are analyzed using tandem MS (MS/MS). Comparative studies with synthetic intermediates, as in spirocyclic metabolites, validate proposed structures .

Basic: What purification techniques are effective for isolating this compound?

  • Recrystallization : Methanol or ethanol/water mixtures are preferred due to the compound’s moderate polarity.
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) separates closely related impurities.
  • Acid-base extraction : Useful if the compound contains ionizable groups (e.g., tertiary amines), leveraging pH-dependent solubility .

Advanced: How are in vitro biological assays designed to evaluate this compound’s activity?

  • Target selection : Prioritize kinases or enzymes with structural homology to benzo[d]oxazole-containing inhibitors.
  • Assay conditions : Use cell-free systems (e.g., recombinant enzymes) with fluorescent or luminescent substrates. For example, IC₅₀ determination against viral polymerases can follow protocols similar to alphavirus inhibitor studies .
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle-only samples to validate assay robustness.

Advanced: How to address discrepancies in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Dynamic effects : Conformational flexibility in piperidine rings can cause NMR signal splitting. Variable-temperature NMR (e.g., 25–60°C) reduces line broadening.
  • DFT calculations : Compare experimental 1^1H/13^13C NMR shifts with density functional theory (DFT)-predicted values (B3LYP/6-31G* basis set). Deviations >0.5 ppm may indicate incorrect tautomeric forms or solvent effects .
  • Cross-validation : Use complementary techniques like IR (carbonyl stretching ~1700 cm⁻¹) and X-ray crystallography .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding affinity of the chlorobenzooxazole moiety to hydrophobic pockets).
  • QSAR models : Regression analysis of substituent effects (e.g., electron-withdrawing Cl vs. methyl groups) on bioactivity.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds or π-π interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate

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